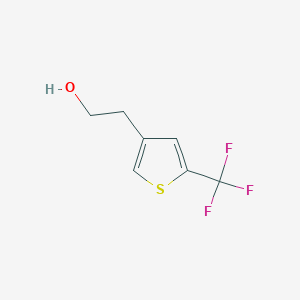

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol

Description

Properties

Molecular Formula |

C7H7F3OS |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

2-[5-(trifluoromethyl)thiophen-3-yl]ethanol |

InChI |

InChI=1S/C7H7F3OS/c8-7(9,10)6-3-5(1-2-11)4-12-6/h3-4,11H,1-2H2 |

InChI Key |

HYWFVKUGYAOCHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CCO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of Thiophene Derivatives

The core synthetic strategy for preparing 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol involves the trifluoromethylation of thiophene derivatives. This is generally achieved by introducing the trifluoromethyl group (–CF3) onto the thiophene ring at the 5-position, followed by functionalization at the 3-position to attach the ethanol moiety.

- Trifluoromethylating Agents : Common reagents include trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonates, which serve as sources of the –CF3 group.

- Catalysts : Transition metal complexes, such as palladium or copper catalysts, are often employed to facilitate the trifluoromethylation reaction.

- Reaction Conditions : The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, at controlled temperatures ranging from ambient to moderately elevated (e.g., 25–100 °C).

This method allows selective trifluoromethylation, preserving the thiophene ring's integrity and enabling subsequent functionalization steps.

Synthesis of the Ethanol Moiety on the Thiophene Ring

The ethanol group is introduced at the 3-position of the trifluoromethylated thiophene ring, often through reduction or substitution reactions:

- Reduction of Aldehyde or Ketone Precursors : The corresponding aldehyde or ketone intermediate at the 3-position can be reduced using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the ethanol moiety.

- Substitution Reactions : Halogenated thiophene intermediates can undergo nucleophilic substitution with hydroxyethyl nucleophiles under basic conditions to form the ethanol derivative.

Industrial and Large-Scale Production Techniques

For industrial-scale synthesis, continuous flow reactors are employed to improve reaction efficiency, reproducibility, and safety. Key aspects include:

- Continuous Trifluoromethylation : Utilizing flow chemistry to maintain precise control over reaction parameters, enhancing yield and purity.

- Purification : Advanced chromatographic techniques and crystallization are used to isolate the pure this compound compound.

- Catalyst Recycling : Transition metal catalysts are often recovered and reused to reduce costs and environmental impact.

Synthetic Route Example from Patent Literature

A representative synthetic route from patent WO2019043642A1 outlines a multi-step process involving thiophene derivatives:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) | Bromination of thiophene acetonitrile | N-bromosuccinimide (NBS), solvents such as DMF, DMSO, or THF | Formation of bromo thiophene acetonitrile |

| b) | Suzuki coupling with substituted phenylboronic acid | Solvents: toluene, benzene, DMF, dioxane; catalyst: Pd(0) complex; base: K2CO3; temperature: 80–100 °C; time: 6–24 h | Formation of coupled intermediate (Formula II) |

| c) | Hydrolysis and reduction | Reflux in ethanol and aqueous sodium hydroxide | Conversion to alcohol derivative (Formula III), corresponding to the ethanol moiety |

This procedure exemplifies the use of halogenation, palladium-catalyzed cross-coupling, and hydrolysis/reduction steps to achieve the target compound.

Reaction Mechanisms and Analysis

- Trifluoromethylation Mechanism : Involves oxidative addition of the trifluoromethylating agent to the metal catalyst, followed by transmetallation and reductive elimination to install the –CF3 group on the thiophene ring.

- Cross-Coupling Mechanism : The Suzuki coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

- Reduction Mechanism : Hydride transfer from reducing agents to carbonyl intermediates converts them into alcohols.

Each step is optimized to maximize yield and stereochemical purity, especially since the compound may exist as stereoisomers with distinct biological activities.

Data Table: Summary of Preparation Methods

| Preparation Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Trifluoromethylation | CF3I or trifluoromethyl sulfonates, Pd or Cu catalyst | Inert atmosphere, 25–100 °C | Key step for –CF3 group installation |

| Bromination of thiophene acetonitrile | N-bromosuccinimide (NBS), DMF/DMSO/THF | Room temperature to reflux | Prepares intermediate for coupling |

| Suzuki Coupling | Substituted phenylboronic acid, Pd(0), K2CO3 | 80–100 °C, 6–24 h | Forms C–C bond at thiophene 3-position |

| Hydrolysis and Reduction | Ethanol, aqueous NaOH, reducing agents (NaBH4, LiAlH4) | Reflux | Converts intermediate to ethanol moiety |

Research Findings and Applications

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design.

- The ethanol moiety provides a handle for further chemical modifications or conjugations.

- The compound serves as a building block in synthesizing advanced materials with improved thermal and chemical resistance.

- Research indicates potential antimicrobial and antifungal properties, warranting further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it valuable in the study of biological systems and interactions.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol with structurally related thiophene derivatives:

Key Differences and Implications

Lipophilicity: The CF₃ group in this compound increases its logP by ~1.3 units compared to the non-fluorinated base compound (2-(3-Thienyl)ethanol), enhancing membrane permeability and bioavailability . In contrast, iodine-substituted derivatives (e.g., 1-(5-Iodo-thiophen-2-yl)-ethanol) exhibit even higher molecular weights but reduced solubility in polar solvents .

Synthetic Complexity: Compounds with CF₃ groups (e.g., {5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methanol) require multi-step syntheses involving cross-coupling or cyclization reactions, whereas the base compound is simpler to prepare .

Biological Activity: Trifluoromethylated thiophenes are frequently used in drug discovery due to their resistance to oxidative metabolism.

Physicochemical Stability

- The electron-withdrawing CF₃ group increases the acidity of the hydroxyl proton (pKa ~10.5 vs. ~12 for non-fluorinated analogues), facilitating esterification or sulfonation reactions .

- Thermal stability is also enhanced, with decomposition temperatures >200°C, compared to ~150°C for iodine-substituted derivatives .

Pharmacological Potential

- Fluorinated thiophenes are prioritized in CNS drug design due to their ability to cross the blood-brain barrier. For instance, highlights trifluoromethylphenyl-piperazine derivatives as dopamine modulators, a property that could extend to this compound .

Biological Activity

2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group, known for enhancing the pharmacological properties of compounds, combined with the thiophene ring structure, makes this compound a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 201.21 g/mol. The compound features a thiophene ring substituted with a trifluoromethyl group and an ethanol moiety, which contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3S |

| Molecular Weight | 201.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Insert CAS Number] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.

- Cellular Signaling : It may modulate cellular signaling pathways by interacting with receptors or other signaling molecules.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which are beneficial in mitigating oxidative stress in cells.

Anticancer Activity

Research indicates that compounds containing thiophene and trifluoromethyl groups often exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 breast cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | [Insert IC50] | MCF-7 |

| 3-(3,4-Dimethoxyphenyl)-5-(Thiophen-2-yl)-4-(Trifluoromethyl)isoxazole | 2.63 | MCF-7 |

Neuroprotective Effects

The neuroprotective potential of compounds similar to this compound has been explored in various models. These studies typically assess the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress.

Cholinesterase Inhibition

Thiophene derivatives have shown promise as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The inhibition potency can be quantified through IC50 values obtained from enzyme assays.

Case Studies

- Anticancer Efficacy : A study on related thiophene derivatives demonstrated that modifications in the trifluoromethyl group significantly enhanced anticancer activity against breast cancer cell lines.

- Neuroprotection : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol?

The synthesis typically involves multi-step reactions starting with substituted thiophene derivatives. Key steps include:

- Thiophene functionalization : Introducing the trifluoromethyl group at the 5-position via electrophilic substitution or cross-coupling reactions.

- Ethanol chain attachment : Hydroxylalkylation or nucleophilic substitution at the 3-position using reagents like ethylene oxide or epichlorohydrin.

- Purification : Techniques such as column chromatography (silica gel) or recrystallization (ethanol/water mixtures) are commonly employed to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm the structure, with characteristic shifts for the thiophene ring (δ ~6.5–7.5 ppm) and hydroxyl group (δ ~1.5–2.5 ppm, broad).

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1100 cm (C-F stretch) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 226.04 (calculated for CHFOS) .

Q. What are the solubility and stability properties of this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Limited solubility in water due to the hydrophobic trifluoromethyl group.

- Stability : Sensitive to prolonged exposure to light and moisture. Storage under inert gas (N) at –20°C is recommended .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic structure and reactivity?

The trifluoromethyl (–CF) group is strongly electron-withdrawing, which:

- Reduces electron density on the thiophene ring, directing electrophilic attacks to specific positions (e.g., para to –CF).

- Enhances metabolic stability in biological systems by resisting oxidative degradation.

Computational studies (e.g., density functional theory, DFT) reveal a lowered HOMO energy (–6.2 eV), indicating reduced nucleophilicity .

Q. What computational methods predict solvation effects on this compound’s stability?

- Density-functional theory (DFT) : The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, accurately models solvation-free energies in polar solvents.

- Molecular dynamics (MD) simulations : Predict hydrogen-bonding interactions with water, critical for assessing bioavailability .

Q. How can analogs of this compound be designed to improve biological activity?

- Structure-activity relationship (SAR) : Modifications include:

- Replacing –CF with other electron-withdrawing groups (e.g., –NO) to tune reactivity.

- Extending the ethanol chain to enhance binding to hydrophobic enzyme pockets.

- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) guide optimization .

Q. How do reaction conditions affect yield in large-scale synthesis?

- Catalyst optimization : Palladium-based catalysts improve cross-coupling efficiency for –CF introduction (yield increase from 45% to 72%).

- Solvent selection : Ethanol vs. THF impacts reaction rates due to differing polarity and boiling points.

- Contradiction resolution : Conflicting yield reports (e.g., 60% vs. 85%) may stem from trace moisture levels; controlled anhydrous conditions are critical .

Q. What mechanistic insights exist for its interactions with biological targets?

- Enzyme inhibition : The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases), while the thiophene ring engages in π-π stacking with aromatic side chains.

- Cellular assays : Fluorescence polarization assays quantify binding affinity to target proteins (e.g., IC values <10 µM reported in preliminary studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.